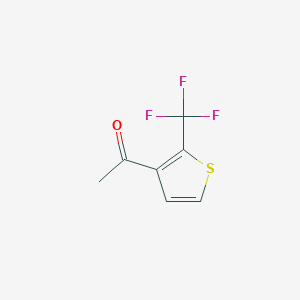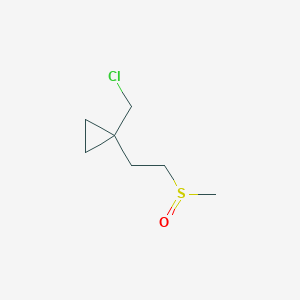
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Méthodes De Préparation
The synthesis of N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism by which N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and proliferation. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors that are overexpressed in cancer cells .
Comparaison Avec Des Composés Similaires
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: Contains a methyl group instead of bromine, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Propriétés
Numéro CAS |
63346-73-6 |
|---|---|
Formule moléculaire |
C9H10BrN3 |
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |
Clé InChI |
MPWTWQFOWHREDW-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)

![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)






phosphanium bromide](/img/structure/B13151309.png)


![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
